molecular formula C22H30O14 B8072607 6'-O-beta-D-Glucosylgentiopicroside

6'-O-beta-D-Glucosylgentiopicroside

Cat. No.: B8072607
M. Wt: 518.5 g/mol
InChI Key: BERNCPGDRADLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-O-beta-D-Glucosylgentiopicroside is a complex organic compound with a unique structure. It belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plants . This compound is characterized by its multiple hydroxyl groups and a pyrano[3,4-c]pyran ring system, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6'-O-beta-D-Glucosylgentiopicroside involves multiple steps, starting from simpler precursorsTypical reaction conditions involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as fermentation, to produce the flavonoid backbone, followed by chemical modifications to introduce the specific functional groups. This approach can be more sustainable and cost-effective compared to purely chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

6'-O-beta-D-Glucosylgentiopicroside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethyl derivatives .

Scientific Research Applications

6'-O-beta-D-Glucosylgentiopicroside has several scientific research applications:

Mechanism of Action

The mechanism of action of 6'-O-beta-D-Glucosylgentiopicroside involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

4-ethenyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O14/c1-2-8-9-3-4-31-19(30)10(9)6-32-20(8)36-22-18(29)16(27)14(25)12(35-22)7-33-21-17(28)15(26)13(24)11(5-23)34-21/h2-3,6,8,11-18,20-29H,1,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERNCPGDRADLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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